
N-3-pyridinylcyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-3-pyridinylcyclopentanecarboxamide, also known as CPPene, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CPPene belongs to the class of compounds known as pyridine carboxamides, which are known for their diverse biological activities. In
作用机制
N-3-pyridinylcyclopentanecarboxamide inhibits the activity of COX-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. This mechanism of action is similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen. However, N-3-pyridinylcyclopentanecarboxamide has been shown to be more selective for COX-2 than NSAIDs, which can also inhibit the activity of COX-1, an enzyme that is important for maintaining the integrity of the gastrointestinal tract.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and anti-cancer effects, N-3-pyridinylcyclopentanecarboxamide has been shown to have other biochemical and physiological effects. N-3-pyridinylcyclopentanecarboxamide has been shown to inhibit the growth of bacteria and viruses, suggesting that it may have antimicrobial properties. N-3-pyridinylcyclopentanecarboxamide has also been shown to modulate the activity of ion channels in the brain, which may have implications for the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of using N-3-pyridinylcyclopentanecarboxamide in lab experiments is its high purity and availability. N-3-pyridinylcyclopentanecarboxamide can be synthesized in large quantities with high yield and purity, making it a cost-effective option for research purposes. However, one limitation of N-3-pyridinylcyclopentanecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, N-3-pyridinylcyclopentanecarboxamide has not been extensively studied in animal models, so its safety and efficacy in vivo are not well-established.
未来方向
There are several future directions for research on N-3-pyridinylcyclopentanecarboxamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as epilepsy and Alzheimer's disease. N-3-pyridinylcyclopentanecarboxamide's ability to modulate ion channels in the brain suggests that it may have neuroprotective effects. Another area of interest is its potential as an antimicrobial agent. N-3-pyridinylcyclopentanecarboxamide's ability to inhibit the growth of bacteria and viruses suggests that it may have applications in the treatment of infectious diseases. Finally, further studies are needed to establish the safety and efficacy of N-3-pyridinylcyclopentanecarboxamide in animal models and in humans, which will be important for its development as a therapeutic agent.
合成方法
N-3-pyridinylcyclopentanecarboxamide can be synthesized through a multi-step process involving the reaction of 3-pyridinecarboxylic acid with cyclopentanone. The resulting intermediate is then treated with thionyl chloride to yield the desired product, N-3-pyridinylcyclopentanecarboxamide. This synthesis method has been optimized for high yield and purity, making N-3-pyridinylcyclopentanecarboxamide readily available for research purposes.
科学研究应用
N-3-pyridinylcyclopentanecarboxamide has been studied extensively for its potential as an anti-inflammatory and anti-cancer agent. In vitro studies have shown that N-3-pyridinylcyclopentanecarboxamide inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and cancer growth. N-3-pyridinylcyclopentanecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that N-3-pyridinylcyclopentanecarboxamide may have therapeutic potential for the treatment of inflammatory and cancerous diseases.
属性
IUPAC Name |
N-pyridin-3-ylcyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(9-4-1-2-5-9)13-10-6-3-7-12-8-10/h3,6-9H,1-2,4-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAAXSYKZIFQDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-yl)cyclopentanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethoxyphenyl)-2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5812309.png)
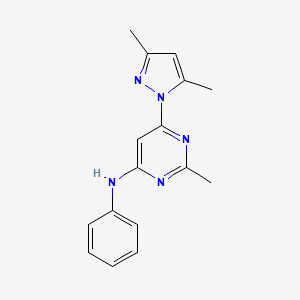
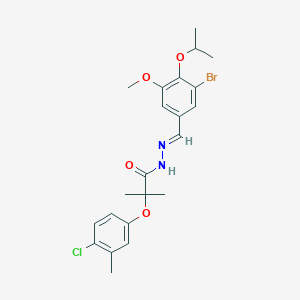
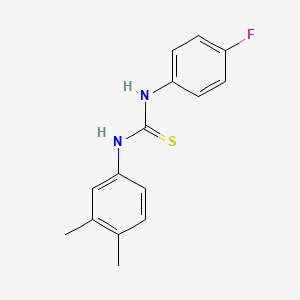
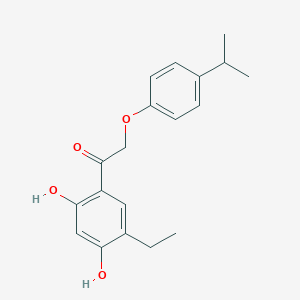

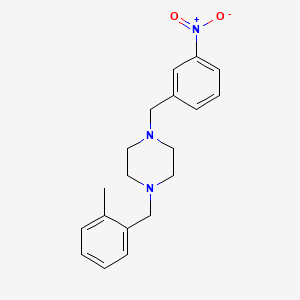

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812369.png)
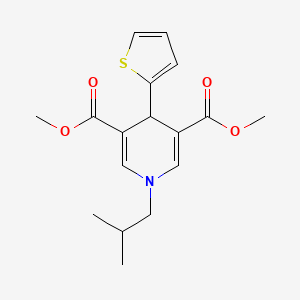
![ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812379.png)
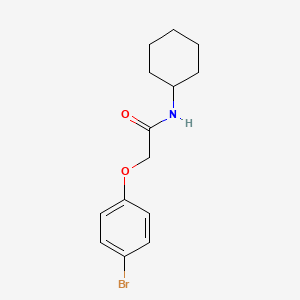

![N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5812428.png)